molecular formula C9H7Br2N3O2 B14912921 Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate

Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B14912921
M. Wt: 348.98 g/mol
InChI Key: WWAKFDPZLZEUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by bromination and esterification . The reaction conditions often include the use of solvents like N,N-dimethylformamide or acetonitrile, and catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly with nucleophiles replacing the bromine atoms.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

    Cyclization Reactions: Formation of additional rings or fused structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
  • Imidazo[1,2-a]pyridines

Uniqueness

Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C9H7Br2N3O2

Molecular Weight

348.98 g/mol

IUPAC Name

ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-12-14-4-6(10)13-8(14)7(5)11/h3-4H,2H2,1H3

InChI Key

WWAKFDPZLZEUCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC(=CN2N=C1)Br)Br

Origin of Product

United States

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